molecular formula C17H36OSn B14704685 Tributyl[(pent-2-en-3-yl)oxy]stannane CAS No. 17795-74-3

Tributyl[(pent-2-en-3-yl)oxy]stannane

Cat. No.: B14704685
CAS No.: 17795-74-3
M. Wt: 375.2 g/mol
InChI Key: LVPVOGCBMMSMIK-UHFFFAOYSA-M
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Description

Tributyl[(pent-2-en-3-yl)oxy]stannane is an organotin compound with the molecular formula C17H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (pent-2-en-3-yl)oxy group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(pent-2-en-3-yl)oxy]stannane can be synthesized through the reaction of tributyltin chloride with (pent-2-en-3-yl)oxy magnesium bromide in a Grignard reaction. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) as a solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures, including extraction and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as distillation under reduced pressure to obtain the desired product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tributyl[(pent-2-en-3-yl)oxy]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom .

Scientific Research Applications

Tributyl[(pent-2-en-3-yl)oxy]stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which tributyl[(pent-2-en-3-yl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating a range of chemical reactions. In biological systems, organotin compounds can interact with enzymes and other proteins, potentially disrupting their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(pent-2-en-3-yl)oxy]stannane is unique due to the presence of the (pent-2-en-3-yl)oxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis applications where other organotin compounds may not be as effective .

Properties

CAS No.

17795-74-3

Molecular Formula

C17H36OSn

Molecular Weight

375.2 g/mol

IUPAC Name

tributyl(pent-2-en-3-yloxy)stannane

InChI

InChI=1S/C5H10O.3C4H9.Sn/c1-3-5(6)4-2;3*1-3-4-2;/h3,6H,4H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

LVPVOGCBMMSMIK-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=CC)CC

Origin of Product

United States

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